![molecular formula C24H23N3O2 B5570297 1-(4-methylphenyl)-4-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5570297.png)
1-(4-methylphenyl)-4-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2-piperazinone
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Description
Synthesis Analysis
Synthesis approaches for related piperazine derivatives emphasize the importance of specific conditions and precursors. For instance, Eskola et al. (2002) described the synthesis of a piperazine compound via electrophilic fluorination using a palladium-catalyzed method, highlighting the complexity and precision required in synthesizing such compounds (Eskola et al., 2002). Similarly, Ashimori et al. (1991) detailed the synthesis of optically active piperazine derivatives, demonstrating the significance of optical purity in the pharmacological efficacy of these compounds (Ashimori et al., 1991).
Molecular Structure Analysis
The molecular structure of related compounds, such as the analysis by Karczmarzyk and Malinka (2004), reveals the crystal and molecular structure of piperazine derivatives, showing how molecular configuration can affect the chemical behavior and interaction of these compounds (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives are diverse. Mustafa et al. (1964) explored various reactions with phthalazinones and pyrazolin-5-ones, indicating the reactivity of these compounds under different chemical conditions (Mustafa et al., 1964).
Scientific Research Applications
Synthetic Methodologies and Characterization
The synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine or morpholine moieties illustrate an efficient method for creating compounds with potential biological activity. The study highlights the simplicity and high yield of the process, suggesting its usefulness for generating similar compounds for further research applications (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Structural and Conformational Studies
Research on flunarizinium isonicotinate, a compound structurally similar to the query chemical, provides insights into molecular conformations and interactions such as hydrogen bonding and π–π stacking. These studies are crucial for understanding the physical and chemical properties that influence the biological activities of these compounds (Kavitha, Kaur, Jasinski, & Yathirajan, 2014).
Biological Applications and Potentials
Studies on phosphorus dendrimers containing various amine terminal groups, including methyl piperazine and phenyl piperazine, reveal low cytotoxicity towards certain cell strains and efficiency in DNA complexation and transfection. This suggests potential applications in gene therapy and drug delivery systems (Padié, Maszewska, Majchrzak, Nawrot, Caminade, & Majoral, 2009).
Chemical Interactions and Mechanisms
The synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine highlights the compound's potential as a radiolabeled agent for imaging dopamine D4 receptors. The methodology demonstrates the feasibility of creating highly specific radiotracers for neuroimaging applications, offering insights into brain function and disorders (Eskola et al., 2002).
Conformational and Analytical Studies
Research on phosphoric triamides with different piperazinyl groups, including N-4-methylpiperazinyl and N-4-phenylpiperazinyl, provides valuable information on molecular structures and interactions. These studies contribute to the understanding of molecular behavior, which is essential for designing molecules with desired properties and activities (Shariatinia, Védova, Erben, Tavasolinasab, & Gholivand, 2012).
properties
IUPAC Name |
1-(4-methylphenyl)-4-(2-methyl-4-phenylpyridine-3-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-17-8-10-20(11-9-17)27-15-14-26(16-22(27)28)24(29)23-18(2)25-13-12-21(23)19-6-4-3-5-7-19/h3-13H,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAHIMXBRKMBFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=C(C=CN=C3C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-4-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2-piperazinone |
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